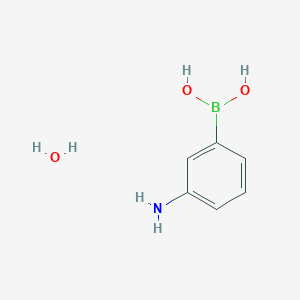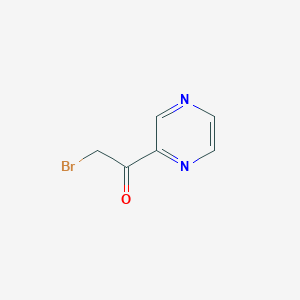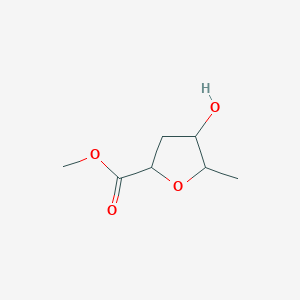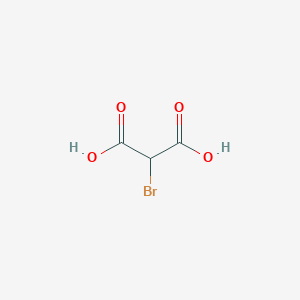
Propanedioic acid, bromo-
Übersicht
Beschreibung
“Propanedioic acid, bromo-” also known as “2-bromopropanedioic acid” or “2-bromomalonic acid” is a chemical compound with the molecular formula C3H3BrO4 . It has a molecular weight of 182.96 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromopropanedioic acid . The InChI representation is InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) . The Canonical SMILES representation is C(C(=O)O)(C(=O)O)Br .
Chemical Reactions Analysis
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The applications of bromine, a total of 107 bromo-organic compounds, 11 other brominating agents, and a few natural bromine sources were incorporated .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.96 g/mol . The computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 181.92147 g/mol . The Topological Polar Surface Area is 74.6 Ų .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Propanedioic acid, bromo-derivatives like 2-bromo-2-nitro-1,3-propanediol have significant antibacterial properties. These compounds are used in cosmetics, water treatment, oil industry, public places, and pharmaceuticals. Their antibacterial mechanism has been a subject of extensive research (Wei Wenlong, 2010).
Chemical Reactions and Synthesis
Propanedioic acid, bromo-derivatives are involved in a variety of chemical reactions. For example, reactions of dimethyl (3'-bromo-2'-oxopropylidene)propanedioate have been studied for their potential in producing low molecular weight products through various chemical processes (D. Cameron, R. Read, J. Stavrakis, 1987).
Biotechnology and Fermentation
In biotechnology, specifically in fermentation processes, propanedioic acid derivatives play a crucial role. They are involved in the separation of diols like 1,3-propanediol from fermentation broths, which is critical due to the high costs associated with microbial production (Zhi-Long Xiu, A. Zeng, 2008).
Membrane Technology
In membrane technology, propanedioic acid derivatives are used in the separation of fermentation broths. For instance, cellulose acetate membranes have been studied for their effectiveness in separating 1,3-propanediol broths (W. Tomczak, M. Gryta, 2022).
Material Science
Propanedioic acid, bromo-derivatives are utilized in material science, particularly in the preparation of polymers. They have been used as additives in polymer solutions like poly(phthalazine ether sulfone ketone) for inducing different structures in asymmetric ultrafiltration membranes (Peiyong Qin, An-Qi Liu, Cui-xian Chen, 2015).
Environmental Applications
These compounds are also significant in environmental applications. For instance, the extraction of propionic acid from aqueous waste streams and fermentation broth is a key area of research, where propanedioic acid derivatives play a crucial role (A. Keshav, K. Wasewar, S. Chand, H. Uslu, 2009).
Polycondensation Processes
In polycondensation processes, bromosuccinic acid, a derivative of propanedioic acid, is used for room-temperature polycondensations with diols to produce poly(alkylene alkanoate)s. This process allows the use of thermally unstable monomers containing carbon-carbon double bonds and bromo functionality (A. Takasu, Yoshitaka Iio, Taiki Mimura, T. Hirabayashi, 2005).
Wirkmechanismus
Target of Action
2-Bromopropanedioic Acid, also known as Propanedioic acid, bromo-, is an analog of the competitive inhibitor, malonate . Its primary target is the enzyme Isocitrate lyase . This enzyme plays a crucial role in the glyoxylate cycle, which is an essential metabolic pathway in plants, bacteria, protists, and fungi.
Mode of Action
As a competitive inhibitor, 2-Bromopropanedioic Acid binds to the active site of Isocitrate lyase, preventing the substrate from binding to the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes that rely on the function of Isocitrate lyase .
Biochemical Pathways
The inhibition of Isocitrate lyase by 2-Bromopropanedioic Acid affects the glyoxylate cycle . This cycle is a variation of the citric acid cycle and allows organisms to convert fatty acids into carbohydrates. By inhibiting Isocitrate lyase, 2-Bromopropanedioic Acid disrupts this conversion process, potentially affecting the energy metabolism of the organism .
Result of Action
The molecular and cellular effects of 2-Bromopropanedioic Acid’s action primarily involve the disruption of the glyoxylate cycle due to the inhibition of Isocitrate lyase . This disruption can lead to changes in the organism’s energy metabolism, potentially affecting growth and development.
Eigenschaften
IUPAC Name |
2-bromopropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOUUJVGADJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334777 | |
| Record name | Propanedioic acid, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, bromo- | |
CAS RN |
600-31-7 | |
| Record name | Propanedioic acid, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 600-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



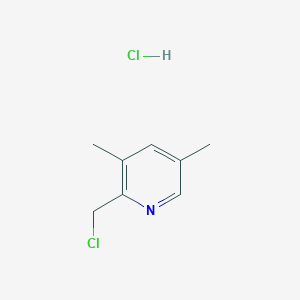
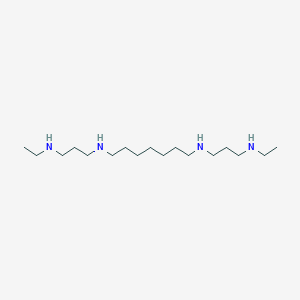
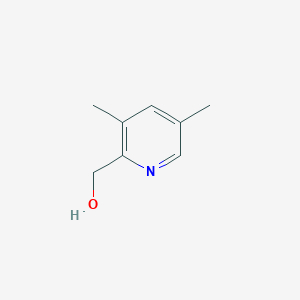

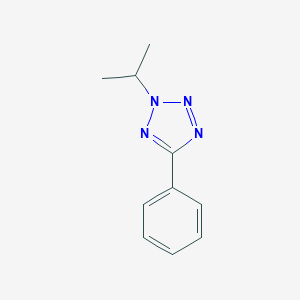
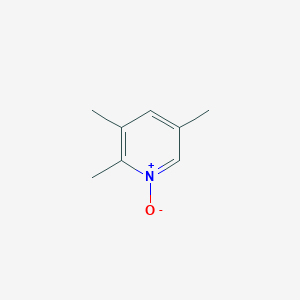
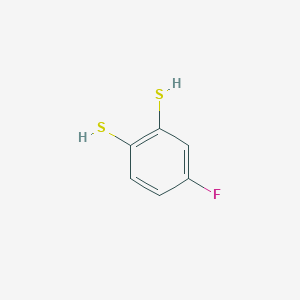
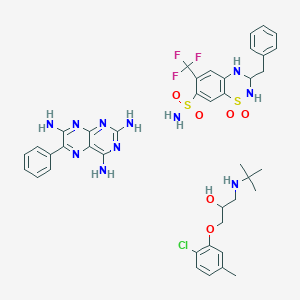
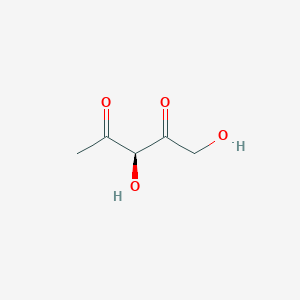
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
